2-(4-Aminopiperidin-1-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-7-1-3-9(4-2-7)5-6-10/h7,10H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWIFNPFFNFXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577639 | |
| Record name | 2-(4-Aminopiperidin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89850-72-6 | |
| Record name | 2-(4-Aminopiperidin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminopiperidin-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 4 Aminopiperidin 1 Yl Ethan 1 Ol and Its Analogs
General Strategies for Piperidine (B6355638) Ring Formation Relevant to the Compound
The construction of the piperidine core can be achieved through various synthetic routes, including cyclization reactions, hydrogenation of pyridine (B92270) precursors, and multicomponent reactions. These strategies offer diverse pathways to access the foundational piperidine structure.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a key strategy for forming the piperidine ring, where a linear molecule containing a nitrogen atom reacts internally to form the cyclic structure. This process typically involves the formation of a new carbon-nitrogen bond. Various methods can induce this ring closure, including:
Metal-catalyzed cyclization: Transition metals like gold, palladium, and rhodium can catalyze the cyclization of appropriate substrates. organic-chemistry.org For instance, a gold(I) complex has been used for the oxidative amination of unactivated alkenes to form substituted piperidines.
Aza-Michael reaction: This involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl compound.
Reductive Hydroamination/Cyclization: Alkynes can undergo a cascade reaction involving acid-mediated functionalization and subsequent reduction to form piperidines.
Hydrogenation and Reductive Methods
The hydrogenation of pyridine and its derivatives is a common and fundamental method for synthesizing piperidines. researchgate.net This approach typically involves the use of a catalyst and a hydrogen source to reduce the aromatic pyridine ring to a saturated piperidine ring. researchgate.net
Heterogeneous Catalysis: Catalysts such as rhodium on carbon (Rh/C) and cobalt-based nanocatalysts have been effectively used for the hydrogenation of pyridines. organic-chemistry.org These reactions can often be carried out under relatively mild conditions. organic-chemistry.org
Homogeneous Catalysis: Transition metal complexes, including those of iridium, rhodium, and ruthenium, are also employed for stereoselective hydrogenation. dicp.ac.cn For example, an iridium(I) catalyst has been used for the asymmetric hydrogenation of pyridinium (B92312) salts.
Transfer Hydrogenation: This method utilizes hydrogen donors like formic acid or borane-ammonia in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas. organic-chemistry.orgdicp.ac.cn
Reductive Amination Protocols
Reductive amination is a versatile two-step process for forming C-N bonds, which can be applied to the synthesis of piperidines. researchgate.net The reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine, which is then reduced to the corresponding amine. researchgate.net
This method can be applied intramolecularly to form the piperidine ring from a linear precursor containing both an amine and a carbonyl group. researchgate.net Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and borane-pyridine complex. researchgate.nettandfonline.comtandfonline.com The borane-pyridine complex has been noted as a less toxic alternative to cyanide-containing reagents. tandfonline.comtandfonline.com
Radical-Mediated Cyclization Techniques
Radical cyclization offers another avenue for constructing the piperidine ring. These reactions involve the formation of a radical species that then undergoes an intramolecular cyclization.
Cobalt-Catalyzed Cyclization: A cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to produce piperidines.
Photoredox Catalysis: This method uses light to initiate the formation of radical species from aryl halides, which then cyclize to form spirocyclic piperidines. nih.gov This approach is valued for its mild reaction conditions. nih.gov
Radical Cross-Coupling: Recent approaches combine biocatalytic methods to introduce functional groups with radical cross-coupling reactions to assemble complex piperidine derivatives. chemistryviews.org
Annulation and Multicomponent Reactions
Annulation reactions involve the formation of a new ring onto a pre-existing structure. Multicomponent reactions, where three or more reactants combine in a single step, also provide efficient routes to piperidines.
[5+1] Annulation: This strategy involves the reaction of a five-atom component with a one-atom component to form the six-membered piperidine ring. Reductive amination is often employed in these annulation methods.
[4+2] Annulation (Diels-Alder Reaction): The Diels-Alder reaction can be used to form a tetrahydropyridine (B1245486) ring, which can then be reduced to a piperidine. nih.gov Phosphine-catalyzed [4+2] annulation of imines with allenes is a notable example. researchgate.net
Tunable Annulations: By modifying reaction conditions such as reagents, concentration, and solvent, it is possible to control whether a reaction proceeds through a [3+2] or [4+2] annulation pathway, leading to either pyrrolidines or piperidines. nih.govrsc.org
Synthesis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol Precursors and Intermediates
The synthesis of the specific target molecule, this compound, involves the strategic assembly of its precursor fragments. A key intermediate is 4-aminopiperidine (B84694), which can be N-alkylated with a two-carbon unit bearing a hydroxyl group.
A common precursor for the 4-aminopiperidine moiety is 4-amino-1-piperidineethanol. The synthesis often starts from a protected form of 4-aminopiperidine or a precursor that can be readily converted to the amine.
For instance, a synthetic route could involve the reaction of a protected 4-aminopiperidine with a suitable two-carbon electrophile, such as ethylene (B1197577) oxide or a 2-haloethanol, followed by deprotection. Alternatively, reductive amination of a piperidone precursor can be employed.
A study on the synthesis of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs provides insight into the construction of similar structures, where a substituted piperidine is a core component. nih.gov
Detailed research findings on the direct synthesis of this compound are often found in patents and specialized chemical synthesis literature. The general methodologies described above provide the foundational chemical principles for its construction.
Table of Synthetic Approaches for Piperidine Ring Formation
| Synthetic Strategy | Description | Key Features |
|---|---|---|
| Intramolecular Cyclization | A linear molecule with a nitrogen atom reacts internally to form the piperidine ring. | Can be catalyzed by metals; includes reactions like the aza-Michael addition. |
| Hydrogenation | Reduction of a pyridine ring to a piperidine ring using a catalyst and hydrogen source. researchgate.net | Employs heterogeneous or homogeneous catalysts; transfer hydrogenation is an alternative. organic-chemistry.orgdicp.ac.cn |
| Reductive Amination | Condensation of an amine and a carbonyl compound followed by reduction. researchgate.net | Can be performed intramolecularly; various reducing agents can be used. researchgate.nettandfonline.com |
| Radical-Mediated Cyclization | Formation of a radical that cyclizes to create the piperidine ring. | Can be initiated by catalysts or light (photoredox); offers mild conditions. nih.gov |
| Annulation/Multicomponent | Formation of a new ring onto an existing structure or combining multiple reactants at once. | Includes [5+1] and [4+2] annulations; efficient for building complexity. researchgate.net |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Amino-1-piperidineethanol |
| 2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol |
| 4-Aminopiperidine |
| Benzyl (B1604629) alcohol |
| Cinnamyl alcohol |
| Ethylene oxide |
| Formic acid |
| Melperone |
| Pyridine |
| Sodium borohydride |
| Sodium cyanoborohydride |
| Borane-pyridine complex |
| Butylamine |
| 4-hydroxysalicylaldehyde |
| Merrifield resin |
| 3-methylglutaric anhydride |
| Methyl pyruvate |
| Phenyl glycinol |
| Naphthoquinone |
| Benzaldehyde |
| Ethyl acetoacetate |
| Thiourea |
| Acrylonitrile |
| N-Boc-3-hydroxy-2-phenylpiperidine |
| 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione |
| Bostrycoidin |
| Scorpinone |
| Tolypocladin |
| Utahmycin A |
| Pixantrone |
| Mitoxantrone |
Preparation of 1-(4-Aminopiperidin-1-yl)ethan-1-one and Related Building Blocks
A key precursor for the synthesis of the title compound and its analogs is 1-(4-Aminopiperidin-1-yl)ethan-1-one, also known as 1-acetyl-4-aminopiperidine. nih.govachemblock.comtcichemicals.com The synthesis of this and other essential 4-aminopiperidine building blocks can be achieved through several routes, often starting from commercially available materials.
One common strategy involves the use of 4-piperidinecarboxamide. This starting material can be converted to 1-Boc-4-aminopiperidine through a process involving protection with di-tert-butyl dicarbonate (B1257347) followed by a Hofmann rearrangement using reagents like sodium hypochlorite (B82951) and sodium hydroxide. google.com Another approach begins with N-benzyl-4-piperidone, which can be transformed into 4-Boc-aminopiperidine via a multi-step sequence that includes the formation of a ketal, reaction with tert-butyl carbamate (B1207046) to generate an imine, and subsequent catalytic hydrogenation to reduce the imine and remove the benzyl group.
The direct synthesis of 1-(4-aminopiperidin-1-yl)ethanone can be accomplished by the acetylation of 4-aminopiperidine. A more controlled approach involves the reduction of an appropriate precursor. For example, a method for synthesizing 1-(4-aminopyridin-2-yl)ethanone (B2793622) involves reacting 2-chloro-4-nitropyridine (B32982) with tributyl(1-ethoxyethylene)tin, followed by hydrolysis and subsequent reduction of the nitro group using a palladium on carbon (Pd/C) catalyst and hydrogen gas. patsnap.com This yields the aminopyridine ketone, which could then be hydrogenated to the corresponding aminopiperidine derivative.
Table 1: Selected Synthetic Methods for 4-Aminopiperidine Building Blocks
| Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|
| 3-Piperidine ethyl formate | Di-tert-butyl dicarbonate, Ammonia, Sodium hypochlorite | N-Boc-3-aminopiperidine | google.com |
| 4-Piperidinecarboxamide | Di-tert-butyl dicarbonate, Bromine, Sodium hydroxide | 1-Boc-4-aminopiperidine |
Utilization of Protected Aminopiperidine Intermediates (e.g., Boc-protected) in Synthesis
The use of protecting groups is fundamental in the synthesis of complex molecules derived from 4-aminopiperidine. The tert-butoxycarbonyl (Boc) group is the most common choice for protecting the amino functionality, creating the key intermediate tert-butyl 4-aminopiperidine-1-carboxylate (4-Amino-1-Boc-piperidine). nbinno.comchemicalbook.comnbinno.com This protection strategy is crucial as it allows for selective chemical transformations at the piperidine nitrogen without interference from the highly reactive 4-amino group.
The synthesis of Boc-protected aminopiperidines typically involves reacting the corresponding aminopiperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. nbinno.com Once protected, the secondary amine in the piperidine ring can undergo various reactions, such as alkylation or reductive amination. For example, the synthesis of piperazino-piperidine (B8394093) based CCR5 antagonists was efficiently achieved using N'-Boc-4-methyl-4-aminopiperidine as a key building block. nih.gov
The Boc group is stable under many reaction conditions but can be readily removed under mild acidic conditions (e.g., using hydrochloric acid in dioxane or trifluoroacetic acid), which regenerates the free amine for further derivatization. This robust protect-react-deprotect strategy is a cornerstone in the construction of complex pharmaceutical agents, including dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin (B1666894) and linagliptin. nbinno.comchemicalbook.comcbijournal.com
Derivatization Strategies for the this compound Scaffold
The this compound scaffold offers three primary sites for chemical modification: the primary amino group at the 4-position, the primary hydroxyl group of the ethanol (B145695) substituent, and the piperidine ring itself. This allows for the generation of large libraries of analogs with diverse physicochemical properties.
Chemical Transformations at the Amino and Hydroxyl Functionalities
The primary amino and hydroxyl groups are reactive functional groups that can be readily derivatized using a variety of standard chemical transformations. sci-hub.se
Amino Group Transformations: The primary amine is a versatile handle for introducing a wide array of substituents. It can undergo acylation with acid chlorides or anhydrides to form amides, react with sulfonyl chlorides to yield sulfonamides, and react with isocyanates to produce ureas. Furthermore, it can be alkylated or used in reductive amination reactions to form secondary or tertiary amines. Derivatization reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are commonly used to create fluorescent derivatives for analytical purposes, highlighting the reactivity of this group. nih.gov
Hydroxyl Group Transformations: The primary alcohol can be converted into various other functional groups. Esterification, through reaction with carboxylic acids (under Fischer conditions) or more reactive acyl chlorides, yields esters. Ether formation can be achieved via Williamson ether synthesis using an alkyl halide under basic conditions. Oxidation of the primary alcohol can produce the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions used. Chemoselective derivatization, for instance by acetylation using acetic anhydride, is a common strategy to confirm the presence and reactivity of hydroxyl groups in complex molecules. nih.gov
Table 2: Potential Derivatization Reactions for the Amino and Hydroxyl Groups
| Functional Group | Reaction Type | Reagent Class | Product Functional Group |
|---|---|---|---|
| Primary Amine | Acylation | Acid Chloride, Anhydride | Amide |
| Primary Amine | Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Primary Amine | Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| Primary Amine | Urea Formation | Isocyanate | Urea |
| Hydroxyl Group | Esterification | Acid Chloride, Carboxylic Acid | Ester |
| Hydroxyl Group | Etherification | Alkyl Halide (with base) | Ether |
Modifications of the Piperidine Ring for Analog Generation
Introducing substituents directly onto the piperidine ring is a key strategy for modulating the pharmacological profile of the resulting analogs. researchgate.net While the 1,4-disubstitution pattern is common, adding substituents at other positions can significantly impact biological activity. acs.org
Several methods exist for creating substituted piperidine rings:
Hydrogenation of Substituted Pyridines: A prevalent method involves the synthesis of a substituted pyridine ring followed by its catalytic hydrogenation to the corresponding piperidine. researchgate.netnih.govnih.gov This approach allows for a wide variety of substitution patterns.
Alkylation of Piperidone Precursors: An efficient method for producing 4-substituted-4-aminopiperidines starts with isonipecotate. Alkylation at the 4-position, followed by a Curtius rearrangement, provides the desired substituted aminopiperidine derivative. nih.gov
Cyclization Strategies: A facile synthesis for cis-3-methyl-4-aminopiperidine derivatives has been described, involving the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. researchgate.net Intramolecular cyclization reactions, such as the aza-Prins cyclization or reductive amination of ω-amino fatty acids, also provide powerful routes to substituted piperidines. nih.gov
These modifications can alter the compound's conformation, lipophilicity, and steric profile, which are critical for optimizing interactions with biological targets. researchgate.net
Formation of Complex Derivatives Containing the 4-Aminopiperidin-1-yl Moiety
The 4-aminopiperidin-1-yl moiety is a privileged scaffold found in numerous complex and biologically active molecules. researchgate.net Its utility is demonstrated in a variety of therapeutic areas.
Muscarinic Antagonists: A series of M3 muscarinic antagonists have been developed based on the 4-amino-piperidine scaffold, demonstrating potent activity. researchgate.net
HIV-1 Inhibitors: Piperidine-substituted triazine and pyrimidine (B1678525) derivatives incorporating the 4-aminopiperidinyl group have been synthesized and shown to be potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Additionally, the scaffold is a key building block for piperazine-based CCR5 antagonists, which act as HIV-1 entry inhibitors. nih.gov
DPP-4 Inhibitors: The antidiabetic drug Linagliptin, a DPP-4 inhibitor, features a chiral aminopiperidine ring that is crucial for its activity. Its synthesis involves the condensation of a complex xanthine (B1682287) derivative with a protected (R)-3-aminopiperidine. cbijournal.com
Other Therapeutic Agents: The 4-aminopiperidine core is also a component of kinase inhibitors and antimalarial compounds, showcasing its broad applicability in drug discovery. sigmaaldrich.com
The synthesis of these complex derivatives typically involves coupling the pre-formed aminopiperidine building block (often in its protected form) to another complex molecular fragment via amide bond formation, alkylation, or condensation reactions.
Advanced Structural Characterization and Stereochemical Analysis of 2 4 Aminopiperidin 1 Yl Ethan 1 Ol and Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 2-(4-aminopiperidin-1-yl)ethan-1-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information on the connectivity of atoms and the precise molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to determine the precise arrangement of atoms.
In the ¹H NMR spectrum of this compound, specific proton signals corresponding to the different chemical environments within the molecule would be expected. The protons of the piperidine (B6355638) ring typically appear as a series of multiplets in the upfield region, while the protons of the hydroxyethyl (B10761427) group attached to the piperidine nitrogen are observed at distinct chemical shifts. For instance, the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) and the nitrogen atom (-NCH₂-) would show characteristic resonances. chemicalbook.com The presence of the amino group on the piperidine ring further influences the chemical shifts of the neighboring protons.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would correspond to a distinct signal in the spectrum. chemicalbook.com The chemical shifts of the carbons in the piperidine ring and the ethanol (B145695) substituent provide confirmatory evidence for the compound's structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shifts for similar structural motifs.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂OH (ethanol) | ~3.6 | ~60 |
| -NCH₂- (ethanol) | ~2.5 | ~60 |
| Piperidine H-2, H-6 | ~2.8 (axial), ~2.2 (equatorial) | ~54 |
| Piperidine H-3, H-5 | ~1.8 (axial), ~1.3 (equatorial) | ~33 |
| Piperidine H-4 | ~2.7 | ~50 |
| -NH₂ | Broad singlet, variable | - |
| -OH | Broad singlet, variable | - |
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and molecular weight of this compound with high accuracy. The compound has a molecular formula of C₇H₁₆N₂O and a monoisotopic mass of 144.1263 g/mol . nih.govchemscene.com HRMS can measure this mass to within a few parts per million (ppm), providing strong evidence for the compound's identity. nih.gov
In addition to providing an accurate mass, HRMS coupled with tandem mass spectrometry (MS/MS) reveals detailed structural information through fragmentation analysis. mdpi.com When the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns helps to piece together the molecule's structure. rhhz.net For this compound, expected fragmentation pathways would include the loss of the hydroxyl group, cleavage of the ethanol side chain, and various ring fissions of the piperidine core.
Table 2: Predicted HRMS Fragmentation for [C₇H₁₆N₂O + H]⁺ This table illustrates potential fragmentation patterns based on known chemical principles.
| Fragment Ion m/z (Exact Mass) | Proposed Structure / Neutral Loss |
| 127.1230 | [M+H - H₂O]⁺ |
| 100.0968 | Cleavage of the ethanol side chain, loss of C₂H₄O |
| 84.0811 | Piperidine ring fragment |
| 71.0735 | Loss of the aminopiperidine ring |
| 44.0495 | [CH₂CH₂OH]⁺ |
Chromatographic and Purity Assessment Methodologies
The purity of this compound is crucial for its intended applications. Chromatographic techniques are the primary methods used for its purification and purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed to separate the target compound from any unreacted starting materials, byproducts, or other impurities. nih.govrsc.org
In a typical HPLC analysis, a reversed-phase column is used with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives such as trifluoroacetic acid to improve peak shape. The retention time of the compound is a characteristic property under specific chromatographic conditions. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
For chiral derivatives of this compound, chiral HPLC is an essential technique. nih.gov This method uses a chiral stationary phase to separate enantiomers, allowing for the determination of enantiomeric excess (ee), a critical parameter in stereoselective synthesis.
Table 3: Common Chromatographic Methods for Analysis
| Technique | Stationary Phase Example | Mobile Phase Example | Detector | Application |
| Reversed-Phase HPLC | C18 | Water/Acetonitrile + 0.1% TFA | UV, MS | Purity Assessment, Quantification |
| Chiral HPLC | Chiralcel OD-H | Hexane/Isopropanol | UV | Enantiomeric Purity (ee) Determination |
| Gas Chromatography (GC) | DB-5ms | Helium (carrier gas) | FID, MS | Volatile Impurity Analysis (after derivatization) |
Stereochemical Investigations
The piperidine ring in this compound can contain stereocenters, leading to the existence of stereoisomers. The control and analysis of this stereochemistry are of significant interest, particularly in medicinal chemistry where the biological activity of enantiomers can differ dramatically. researchgate.net
Diastereoselectivity in Synthetic Pathways
Diastereoselectivity becomes a key consideration when additional substituents are introduced to the piperidine ring of this compound or its precursors. For example, in the synthesis of substituted 4-hydroxypiperidines, the relative orientation of the hydroxyl group and other substituents can be controlled through diastereoselective reactions. nih.gov Methods such as substrate-controlled or catalyst-controlled reductions and cyclizations are employed to favor the formation of one diastereomer over another. Copper-catalyzed reductive aldol (B89426) cyclizations, for instance, have been shown to produce 4-hydroxypiperidin-2-ones with high diastereoselectivity. nih.gov The stereochemical outcome of these reactions is typically analyzed using NMR spectroscopy, where the coupling constants and nuclear Overhauser effects (NOE) can reveal the relative configuration of the stereocenters.
Enantioselective Synthesis and Chiral Induction Studies
The synthesis of a single enantiomer of a chiral molecule is a major goal in modern organic chemistry. nih.gov For chiral derivatives of this compound, enantioselective synthesis can be achieved through several strategies. One common approach involves the asymmetric hydrogenation or functionalization of a pyridine (B92270) or dihydropyridine (B1217469) precursor using a chiral catalyst, often based on transition metals like rhodium, iridium, or palladium paired with chiral ligands. nih.govnih.govorganic-chemistry.org These catalytic systems can induce high levels of enantioselectivity, leading to the desired piperidine derivative in high enantiomeric excess.
Another strategy involves the use of chiral building blocks derived from natural sources, such as amino acids, which are then elaborated into the target chiral piperidine. whiterose.ac.uk Furthermore, biocatalysis, using enzymes like transaminases, offers a powerful and environmentally friendly route to enantiopure piperidines. nih.gov The development of these enantioselective methods is crucial for accessing specific stereoisomers of piperidine derivatives for pharmacological and other studies. nih.govnih.gov
Analysis of Racemic Mixtures and Chiral Resolution Techniques
The synthesis of chiral molecules often results in a racemic mixture, which is a 50:50 mixture of two enantiomers. ardena.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other. ardena.com While they possess identical physical and chemical properties in an achiral environment, they can exhibit significantly different behaviors in a chiral environment, such as the biological systems of the human body. ardena.comnih.gov Consequently, the separation of racemic mixtures into individual, pure enantiomers is a critical process in chemical and pharmaceutical development. sci-hub.ru This process, known as chiral resolution, is essential for studying the distinct pharmacological and toxicological profiles of each enantiomer. wikipedia.orgvt.edu
For a compound like this compound, which contains a chiral center, several established techniques can be employed to analyze and separate its racemic form. The primary methods include the formation of diastereomeric salts and chiral chromatography.
Diastereomeric Salt Resolution
One of the most common and industrially scalable methods for resolving racemic amines is through the formation of diastereomeric salts. ardena.comulisboa.pt This technique involves reacting the racemic base (this compound) with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orglibretexts.org This reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orglibretexts.org
The choice of the chiral resolving agent and the solvent system is crucial for a successful resolution. nih.gov Commonly used chiral acids for resolving racemic amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize out of the solution. ulisboa.pt This salt is then separated by filtration. Subsequently, the pure enantiomer of the amine is recovered by neutralizing the salt with a base. wikipedia.orglibretexts.org The more soluble diastereomer remains in the filtrate, and the other enantiomer can often be recovered from it. wikipedia.org The efficiency of the resolution is typically assessed by the diastereomeric excess (d.e.) of the crystallized salt or the enantiomeric excess (e.e.) of the final product.
Table 1: Illustrative Data for Diastereomeric Salt Resolution of a Racemic Amine
| Resolving Agent | Solvent | Less Soluble Diastereomer | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (R)-Mandelic Acid | Methanol | (R)-Amine-(R)-Mandelate | 42 | 85 |
| L-Tartaric Acid | Ethanol | (S)-Amine-L-Tartrate | 38 | 92 |
| (+)-Camphor-10-sulfonic acid | Acetone/Water | (R)-Amine-CSA Salt | 40 | 88 |
| N-Acetyl-L-phenylalanine | Isopropanol | (S)-Amine-NAP Salt | 35 | 79 |
This table presents hypothetical data based on common resolution principles to illustrate the comparative effectiveness of different resolving agents.
Chiral Chromatography
Chromatographic techniques are powerful tools for both the analytical and preparative separation of enantiomers. nih.govwvu.edu These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. vt.eduwvu.edu High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used chromatographic techniques for chiral separations. nih.govnih.gov
Chiral High-Performance Liquid Chromatography (HPLC): In chiral HPLC, the racemic mixture is passed through a column packed with a CSP. The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation. vt.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for separating a broad range of racemic compounds. nih.govvt.edu The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature. vt.edu
Supercritical Fluid Chromatography (SFC): SFC has emerged as a greener and often faster alternative to HPLC for chiral separations. nih.gov It typically uses supercritical carbon dioxide as the main mobile phase component, which reduces the consumption of organic solvents. nih.gov SFC is particularly effective for preparative-scale separations due to its high efficiency and speed. nih.gov
Table 2: Exemplary Chiral HPLC Conditions for Amine Separation
| Parameter | Condition 1 | Condition 2 |
| Column (CSP) | Chiralpak AD-H | Chiralcel OJ-H |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) | Hexane/Ethanol (90:10) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min | 10.2 min |
| Retention Time (Enantiomer 2) | 10.1 min | 12.5 min |
| Resolution Factor (Rs) | 1.85 | 2.10 |
This table provides example parameters for the chiral HPLC separation of a generic chiral amine, demonstrating typical conditions and outcomes.
Other techniques such as enzymatic resolution, which leverages the stereoselectivity of enzymes to react with only one enantiomer in a racemic mixture, and capillary electrophoresis (CE) also provide viable pathways for chiral separation. nih.govwvu.edu The ultimate choice of method depends on factors like the scale of the separation (analytical vs. preparative), cost, and the specific physicochemical properties of the compound and its derivatives. sci-hub.ruulisboa.pt
Computational and Theoretical Studies of 2 4 Aminopiperidin 1 Yl Ethan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure of molecules, providing detailed information about their geometry, stability, and reactivity.
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and reaction energetics. nih.gov For 2-(4-Aminopiperidin-1-yl)ethan-1-ol, DFT calculations could be used to determine the most stable conformation of the molecule. The piperidine (B6355638) ring can exist in a chair conformation with substituents in either axial or equatorial positions. DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can accurately predict the energy differences between these conformers. rsc.org
Studies on related piperidine derivatives have shown that the equatorial conformation is generally more stable. osi.lv DFT can also be used to analyze the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich regions, likely around the nitrogen and oxygen atoms, which are susceptible to electrophilic attack, and the electron-poor regions, such as the hydrogens of the amine and hydroxyl groups, which are prone to nucleophilic attack. researchgate.net This information is crucial for understanding the molecule's reactivity in chemical synthesis and its interaction with biological targets.
Table 2: Illustrative DFT-Calculated Properties for a Substituted Piperidine Derivative
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -482.5 |
| Dipole Moment (Debye) | 3.15 |
| N-C Bond Length (Å) | 1.47 |
| C-O Bond Length (Å) | 1.43 |
Note: This table is illustrative and based on typical values for piperidine derivatives, not specific to this compound.
Molecular Orbital Theory and Frontier Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key aspect of MO theory is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. chemjournal.kz A large HOMO-LUMO gap suggests high stability and low reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich nitrogen atoms of the piperidine ring and the amino group, as well as the oxygen atom of the ethanol (B145695) substituent. The LUMO, conversely, would be distributed over the antibonding orbitals of the molecule. Quantum chemical calculations on similar piperidine derivatives have been used to determine these orbital energies and their distribution. chemjournal.kz This analysis helps in predicting the sites of reaction and understanding the electronic transitions within the molecule.
Table 3: Example Frontier Molecular Orbital Data for a Piperidine Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | 1.5 |
| HOMO-LUMO Gap | 7.7 |
Note: This table is for illustrative purposes and does not represent actual calculated values for this compound.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other molecules, particularly in the context of biological systems.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. jetir.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Derivatives of aminopiperidine have been investigated as inhibitors for various protein targets. uniba.it
In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on the predicted binding affinity. The scoring function typically considers factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The amino and hydroxyl groups of this compound would be expected to form key hydrogen bonds with amino acid residues in the protein's active site. Docking studies on related piperidine derivatives have shown excellent binding scores with targets such as the µ-opioid receptor and acetylcholinesterase. tandfonline.comnih.gov
Table 4: Illustrative Molecular Docking Results for a Piperidine-based Ligand
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| µ-Opioid Receptor | -9.5 | Asp147, Tyr148, Trp318 |
| Acetylcholinesterase | -8.2 | Trp84, Ser200, Tyr334 |
Note: This data is illustrative and based on studies of other piperidine derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Binding Mechanisms
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. researchgate.net Following a molecular docking study, MD simulations can be used to assess the stability of the predicted ligand-protein complex and to investigate the detailed binding mechanism. An MD simulation of this compound bound to a protein would involve placing the complex in a simulated physiological environment (e.g., a box of water molecules with ions) and calculating the forces between atoms and their subsequent movements over a set period, often nanoseconds. nih.gov
Analysis of the MD trajectory can reveal important information, such as the stability of the ligand in the binding pocket, the persistence of key hydrogen bonds, and any conformational changes in the protein upon ligand binding. A common metric used to assess stability is the Root Mean Square Deviation (RMSD) of the ligand's atomic positions over the course of the simulation. A stable binding is indicated by a low and fluctuating RMSD value. Such simulations have been successfully applied to study the binding of piperidine derivatives to various enzymes and receptors. nih.govnih.gov
Table 5: Conceptual Parameters for a Molecular Dynamics Simulation
| Parameter | Typical Value/Setting |
|---|---|
| Simulation Time | 100 ns |
| Force Field | CHARMM/AMBER |
| Solvent Model | TIP3P Water |
| Temperature | 300 K |
| Pressure | 1 atm |
Note: This table represents typical parameters for an MD simulation and is not from a specific study on this compound.
Structure Activity Relationship Sar Studies for 2 4 Aminopiperidin 1 Yl Ethan 1 Ol Derivatives
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological activity of derivatives based on the 4-aminopiperidine (B84694) scaffold is highly sensitive to the nature and position of various substituents. Modifications to the 4-amino group, the N-1 substituent, and the piperidine (B6355638) ring itself can dramatically alter a compound's potency and its selectivity for different biological targets.
The 4-amino group is a critical pharmacophoric feature, capable of acting as a hydrogen bond donor and acceptor. Its basicity and substitution pattern are key determinants of biological activity. For instance, in a series of 4-amino-piperidine derivatives developed as M3 muscarinic antagonists, chemical modifications of the amino group were instrumental in achieving high affinity, with some compounds demonstrating a K_i for the human M3 receptor as low as 1 nM. researchgate.net The degree of substitution on the nitrogen atom, as well as its electronic properties, can influence the strength of interaction with target proteins.
The substituent at the N-1 position of the piperidine ring also plays a pivotal role in modulating biological effects. In the case of 2-(4-Aminopiperidin-1-yl)ethan-1-ol, the 2-hydroxyethyl group provides a hydrogen bond donor and acceptor site, contributing to the molecule's polarity and potential interactions with a receptor. In related systems, such as N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids, the N-substituent was found to be a key feature for maintaining in vivo duration of action and mitigating sedative properties in H1 antagonists. nih.govresearchgate.net The length, flexibility, and presence of functional groups on this N-1 side chain can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.
The following table illustrates how modifications to a core scaffold can influence biological activity, drawing from examples of related piperidine derivatives.
Table 1: Illustrative Structure-Activity Relationships of Piperidine Derivatives
| Core Scaffold | Modification | Target | Resulting Activity |
|---|---|---|---|
| 4-Amino-piperidine | Varied substitutions on the 4-amino group | M3 Muscarinic Receptor | K_i values up to 1 nM, with 3- to 40-fold selectivity over M2-R researchgate.net |
| 4-Arylsulfonylpiperidine-4-hydroxamic acid | N-substitution | Matrix Metalloproteinases (MMPs) | Led to potent, selective, and orally active MMP inhibitors nih.gov |
Conformational Preferences and Stereochemical Influence on Activity
The three-dimensional structure of this compound derivatives, dictated by conformational preferences and stereochemistry, is a critical factor in their biological activity. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions.
The orientation of the 4-amino group is of particular importance. Research on 4-alkyl-4-arylpiperidine derivatives as opioid ligands has shown that the conformational preference of the C-4 substituent can determine whether a compound acts as an agonist or an antagonist. nih.gov Specifically, potent agonists were found to favor a conformation where the 4-aryl group is in an axial position, while antagonists tended to have this group in an equatorial position. nih.gov This suggests that for derivatives of this compound, the spatial positioning of the 4-amino group, whether axial or equatorial, will likely have a profound impact on receptor binding and functional activity.
Furthermore, the introduction of chiral centers into the molecule can lead to stereoisomers with distinct biological profiles. Chirality can be introduced, for example, at the C-3 position of the piperidine ring or on the N-1 ethanol (B145695) side chain. In studies of 3-methyl diastereoisomeric pairs of 4-arylpiperidines, significant differences in opioid ligand activities were observed between the stereoisomers. nih.gov This highlights that the specific stereochemical configuration is crucial for optimal interaction with the chiral environment of a biological target. The separation and individual testing of enantiomers and diastereomers are therefore essential steps in the pharmacological evaluation of these compounds.
Pharmacophore Elucidation and Ligand Design Principles
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. For derivatives of this compound, a hypothetical pharmacophore model can be constructed based on its structural components. The key features would likely include:
A positive ionizable group , represented by the piperidine nitrogen, which is protonated at physiological pH.
A hydrogen bond donor/acceptor at the 4-position of the piperidine ring (the amino group).
A hydrogen bond donor/acceptor on the N-1 side chain (the hydroxyl group).
Pharmacophore models for related piperidine-containing compounds support this hypothesis. For instance, a model for Sigma-1 receptor ligands identified a central basic group (the piperidine nitrogen) as a core feature. nih.gov Similarly, a pharmacophore for M3 muscarinic antagonists based on a 4-amino-piperidine scaffold included a positive ionizable group and two hydrogen bond acceptor groups. researchgate.net
This pharmacophore model serves as a valuable tool in ligand design. By understanding the essential features for activity, medicinal chemists can design new derivatives with improved potency, selectivity, and pharmacokinetic properties. The design process may involve:
Scaffold hopping : Replacing the piperidine core with other cyclic amines while maintaining the spatial arrangement of the key pharmacophoric features.
Substituent optimization : Modifying the substituents on the 4-amino group and the N-1 side chain to enhance interactions with the target and fine-tune properties like solubility and metabolic stability.
Conformational constraint : Introducing rigidity into the molecule, for example, by creating bicyclic structures, to lock it into a bioactive conformation and potentially increase affinity and selectivity.
The table below outlines a hypothetical pharmacophore for this compound and its application in ligand design.
Table 2: Hypothetical Pharmacophore for this compound Derivatives and Ligand Design Strategies
| Pharmacophoric Feature | Structural Element | Role in Ligand Design |
|---|---|---|
| Positive Ionizable Group | Piperidine Nitrogen | Anchor point for ionic interactions with the receptor. Maintain or modulate basicity. |
| Hydrogen Bond Donor/Acceptor | 4-Amino Group | Crucial for specific hydrogen bonding interactions. Modify with substituents to probe the receptor pocket and alter potency/selectivity. |
Future Directions and Research Gaps
Emerging Synthetic Methodologies for the Scaffold
The synthesis of 2-(4-aminopiperidin-1-yl)ethan-1-ol and its derivatives has traditionally relied on conventional multi-step procedures. However, the future of synthesizing this and related scaffolds lies in the adoption of more efficient and sustainable methods. Emerging trends in organic synthesis, such as microwave-assisted organic synthesis (MAOS), offer significant advantages over traditional heating methods, including drastically reduced reaction times (from hours to minutes), and often lead to higher yields and purities. scielo.brresearchgate.net For instance, microwave irradiation has been successfully employed in the one-pot synthesis of symmetrically substituted 1,2,4-oxadiazoles, a related heterocyclic system, achieving yields of 71-92% in just 2 hours. scielo.br Another innovative approach is the use of novel catalysts, such as Al³⁺-K10 clay, which has been utilized for the solvent-free microwave-assisted synthesis of 1,3,4-oxadiazole (B1194373) derivatives. scielo.br The application of these methodologies to the synthesis of the this compound scaffold could streamline the production of diverse compound libraries for biological screening.
Furthermore, the development of green synthetic routes is becoming increasingly important. This includes the use of environmentally benign solvents and reagents. For example, a novel methodology for producing pyran-2,4-dione scaffolds utilizes microwave irradiation in a low-cost, rapid, and high-yield process. researchgate.net Exploring similar green chemistry principles for the synthesis of this compound derivatives could reduce the environmental impact of their production.
Future research should focus on adapting these emerging synthetic strategies to the this compound scaffold. This could involve:
Developing a one-pot microwave-assisted synthesis of the core scaffold.
Investigating the use of solid-supported reagents and catalysts to simplify purification processes.
Exploring flow chemistry as a means for continuous and scalable production.
Exploration of Novel Biological Targets and Therapeutic Applications
While the this compound scaffold is a component of molecules with demonstrated biological activity, the full spectrum of its potential therapeutic applications remains largely unexplored. A significant area of interest is in oncology. Analogs of this scaffold, specifically 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol derivatives, have been identified as potent and selective inhibitors of glutaminase (B10826351) 1 (GLS1). nih.gov One such derivative, compound 24y, exhibited an IC50 value of 68 nM for GLS1 and demonstrated antitumor activity in xenograft models. nih.gov This suggests that the this compound scaffold could be a valuable starting point for the design of new anticancer agents targeting tumor metabolism.
Beyond oncology, derivatives of related heterocyclic structures have shown a wide range of biological activities, indicating the potential for broad therapeutic applications. For example, various 1,2,4-oxadiazole (B8745197) derivatives have been investigated for their anti-inflammatory, antiviral, antibacterial, and antidepressant properties. nih.gov Similarly, adamantane (B196018) derivatives, which are also cyclic structures, have displayed antiviral, antidiabetic, and antimicrobial activities. mdpi.com The 2,4-diaminopteridine (B74722) scaffold has been explored for its inhibitory effects on inducible nitric oxide synthase (iNOS), with some derivatives showing potential in treating septic shock and immunological liver injury. nih.gov
Future research should aim to screen libraries of this compound derivatives against a diverse panel of biological targets. This could uncover novel therapeutic applications in areas such as:
Infectious Diseases: Screening for antibacterial, antifungal, and antiviral activity.
Central Nervous System (CNS) Disorders: Investigating potential as modulators of neurotransmitter receptors or enzymes implicated in neurodegenerative diseases.
Inflammatory Diseases: Evaluating the anti-inflammatory potential through inhibition of key inflammatory mediators.
The following table summarizes potential biological targets for derivatives of the this compound scaffold based on activities of related structures.
| Potential Biological Target | Therapeutic Area | Reference |
| Glutaminase 1 (GLS1) | Oncology | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Inflammation, Septic Shock | nih.gov |
| Various bacterial and fungal enzymes | Infectious Diseases | nih.govmdpi.com |
| Viral proteins | Infectious Diseases | nih.govmdpi.com |
| CNS receptors and enzymes | Neurology | nih.gov |
Advanced Computational Approaches in Drug Discovery
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering a rational and cost-effective approach to identifying and optimizing lead compounds. nih.gov The application of advanced computational methods to the this compound scaffold can significantly accelerate the discovery of novel drug candidates. nih.gov
Two main CADD strategies can be employed: structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of derivatives of the this compound scaffold. nih.govscielo.org.mx This approach can guide the rational design of modifications to the scaffold to enhance potency and selectivity.
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be utilized. nih.govfrontiersin.org By analyzing a set of known active and inactive compounds, these methods can build predictive models that identify the key structural features required for biological activity. nih.gov These models can then be used to virtually screen large compound libraries to identify new hits with the desired activity.
Advanced computational techniques that could be applied include:
Virtual Screening: Screening large virtual libraries of this compound derivatives against various target proteins to identify promising candidates for synthesis and biological testing. scielo.org.mxua.es
3D-QSAR: Developing three-dimensional QSAR models to provide a more detailed understanding of the relationship between the spatial arrangement of substituents on the scaffold and biological activity. nih.gov
Pharmacophore Modeling: Creating pharmacophore models that define the essential steric and electronic features required for binding to a specific target. frontiersin.org These models can guide the design of novel derivatives with improved binding characteristics.
ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process, helping to reduce late-stage failures. frontiersin.org
The table below outlines various computational approaches and their applications in the context of drug discovery for the this compound scaffold.
| Computational Approach | Application | Reference |
| Molecular Docking | Predict binding mode and affinity to a target protein. | nih.gov |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. | nih.gov |
| 3D-QSAR | Relate 3D structural features to biological activity. | nih.gov |
| Pharmacophore Modeling | Identify essential features for biological activity and guide design. | frontiersin.org |
| Virtual Screening | Identify potential hit compounds from large virtual libraries. | scielo.org.mxua.es |
| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. | frontiersin.org |
Development of Robust Analytical and Characterization Protocols
As novel derivatives of the this compound scaffold are synthesized and advanced through the drug discovery pipeline, the development of robust and validated analytical methods for their characterization and quantification becomes crucial. While standard analytical techniques are undoubtedly employed, the unique physicochemical properties of each new analog may necessitate the development of specific protocols.
Key analytical techniques that require dedicated method development and validation include:
Spectroscopy:
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are standard for structural elucidation, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary to unambiguously assign complex substitution patterns on the piperidine (B6355638) ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. researchgate.net The development of specific fragmentation libraries for this scaffold under different ionization conditions (e.g., ESI, APCI) would aid in the identification of metabolites and degradation products.
Chromatography:
High-Performance Liquid Chromatography (HPLC): The development of stability-indicating HPLC methods is critical for assessing the purity of synthesized compounds and for monitoring their stability under various stress conditions (e.g., pH, temperature, light). This involves optimizing column chemistry, mobile phase composition, and detector settings.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for quantitative analysis in biological matrices (e.g., plasma, tissue homogenates) for pharmacokinetic studies. Method development would focus on achieving high sensitivity, selectivity, and throughput.
The structures of newly synthesized compounds are typically confirmed using a combination of these techniques, as demonstrated in the synthesis of 2,4-diaminopteridine and 1,2,4-oxadiazole derivatives. nih.govresearchgate.net For any new series of compounds based on the this compound scaffold, establishing and documenting these detailed analytical protocols is a prerequisite for reproducible research and regulatory submission.
Future work in this area should focus on:
Publishing detailed analytical methods for key derivatives, including HPLC, LC-MS, and spectroscopic data.
Conducting forced degradation studies to identify potential degradation products and establish the inherent stability of the scaffold.
Developing and validating bioanalytical methods for the quantification of lead compounds in biological fluids to support preclinical pharmacokinetic studies.
Q & A
Basic Research Questions
Q. What are the recommended purification methods for 2-(4-Aminopiperidin-1-yl)ethan-1-ol to achieve high chemical purity?
- Methodology : Column chromatography using silica gel (60–120 mesh) with a gradient elution system (e.g., 5–20% methanol in dichloromethane) is effective for removing unreacted amines and hydroxyl-containing byproducts. Recrystallization from ethanol/water (4:1 v/v) at −20°C can further improve purity. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and confirm structural integrity using -NMR (DMSO-d6, δ 1.2–3.8 ppm for piperidine and ethanol moieties) .
Q. How can the structural stability of this compound be assessed under varying pH conditions?
- Methodology : Perform accelerated stability studies by dissolving the compound in buffers (pH 2–12) and incubating at 40°C for 14 days. Analyze degradation products using LC-MS to identify pH-sensitive functional groups (e.g., amine oxidation or ethanol dehydration). Use FT-IR to track changes in key vibrational bands (e.g., O–H stretch at ~3300 cm, N–H bend at ~1600 cm) .
Q. What spectroscopic techniques are critical for characterizing synthetic intermediates of this compound?
- Methodology :
- NMR : - and -NMR to confirm regiochemistry of the piperidine ring and ethanol substituent.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 159.15).
- Elemental Analysis : Validate empirical formula (CHNO) with ≤0.3% deviation .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress N-alkylation side products during synthesis?
- Methodology :
- Temperature Control : Maintain reactions at 0–5°C to reduce nucleophilic activity of the piperidine amine.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and minimize unwanted substitutions.
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to the amine prior to alkylation, followed by acidic deprotection (e.g., TFA/DCM) .
Q. What strategies resolve contradictory data on the compound’s biological activity in glutaminase inhibition assays?
- Methodology :
- Structural Analog Analysis : Compare inhibitory potency of derivatives with modified ethanol or piperidine groups (e.g., 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol, IC = 0.8 µM vs. parent compound IC = 5.2 µM).
- Molecular Docking : Use AutoDock Vina to simulate interactions with glutaminase 1 (GLS1) allosteric sites, focusing on hydrogen bonds between the ethanol group and Arg-317 .
Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?
- Methodology :
- QSAR Modeling : Train models on logBB values of piperidine-containing analogs to predict BBB penetration. Key descriptors include topological polar surface area (TPSA < 60 Ų) and logP (1.5–2.5).
- In Silico ADMET : Use SwissADME to prioritize derivatives with balanced solubility (LogS > −4) and permeability (Caco-2 > 5 × 10 cm/s) .
Methodological Tables
Table 1 : Key Reaction Conditions for Piperidine-Ethanol Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Alkylation | KCO, DMF, 80°C | 78 | 98.5 | |
| Boc Deprotection | TFA/DCM (1:1), RT, 2h | 95 | 99.1 | |
| Reductive Amination | NaBH, MeOH, 0°C | 65 | 97.8 |
Table 2 : Stability of this compound in Buffer Solutions
| pH | Degradation Products | % Remaining (14 days) |
|---|---|---|
| 2 | Oxidized amine (m/z 173.1) | 82 |
| 7 | None detected | 98 |
| 12 | Dehydrated alkene (m/z 141.1) | 68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
